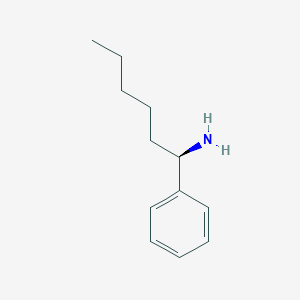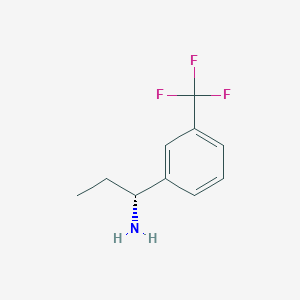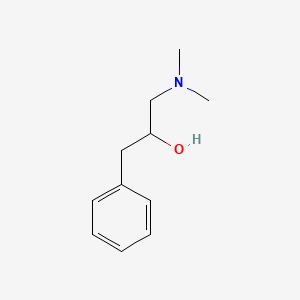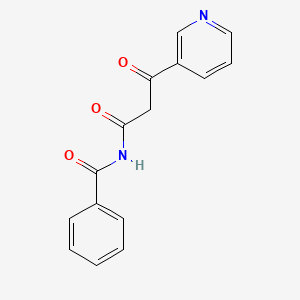
(1R)-1-phenylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-phenylhexan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by a phenyl group attached to a hexane chain with an amine group at the first carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-phenylhexan-1-amine typically involves the reduction of the corresponding ketone, (1R)-1-phenylhexan-1-one, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as ®-BINAP-RuCl2. The reaction is carried out under hydrogenation conditions, providing high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the enantiomerically pure product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-phenylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can convert the amine to a primary amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated phenyl derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-phenylhexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (1R)-1-phenylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-phenylhexan-1-amine: The enantiomer of (1R)-1-phenylhexan-1-amine, with similar chemical properties but different biological activity.
1-phenylhexane: Lacks the amine group, resulting in different reactivity and applications.
1-phenylhexan-2-amine: The amine group is located at the second carbon, leading to different chemical behavior.
Uniqueness
This compound is unique due to its chiral nature and specific placement of the amine group, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable for studies requiring high stereoselectivity.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
(1R)-1-phenylhexan-1-amine |
InChI |
InChI=1S/C12H19N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3/t12-/m1/s1 |
Clave InChI |
AGKIPYDSTSIPBU-GFCCVEGCSA-N |
SMILES isomérico |
CCCCC[C@H](C1=CC=CC=C1)N |
SMILES canónico |
CCCCCC(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)




![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)


![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)
